molecular formula C18H35NO2 B076553 N-Hydroxyoleamide CAS No. 10335-69-0

N-Hydroxyoleamide

Cat. No. B076553
CAS RN: 10335-69-0
M. Wt: 297.5 g/mol
InChI Key: LTXHELLMCCEDJG-KTKRTIGZSA-N
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Description

Synthesis Analysis

N-Hydroxyoleamide and related compounds can be synthesized through various methods. One effective synthesis involves the use of N, O-alkyl or hydroxylamines and tert-butyl sulfinamide utilizing a Petasis boronic acid–Mannich reaction, offering a pathway to create N-hydroxy or alkoxy-α-aminocarboxylic acids (Naskar et al., 2003). Another approach for the synthesis of N-hydroxyamino acids involves catalytic oxidation of secondary amines followed by treatment with hydrogen cyanide, providing a simple and efficient method (Murahashi & Shiota, 1987).

Molecular Structure Analysis

The molecular structure of N-Hydroxyoleamide compounds, such as N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, has been established through various spectroscopic techniques, including NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography, revealing the importance of intermolecular and intramolecular H-bond interactions in stabilizing the molecule's conformation and packing (Shen et al., 2013).

Chemical Reactions and Properties

N-Hydroxyamide-containing heterocycles have been prepared and found to be effective additives for peptide synthesis by the dicyclohexylcarbodiimide (DCC) method, showing high yield and no detectable racemization (Katoh et al., 1992). Additionally, the synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides illustrates the versatility of these compounds in creating pseudopeptide chains without racemization, underlining their chemical reactivity and utility in organic synthesis (Wang and Phanstiel, 2000).

Physical Properties Analysis

The study of N,N-dialkoxyamides, a class of N-hydroxyoleamide derivatives, has provided insights into their physical properties. Infrared carbonyl stretch frequencies and carbonyl (13)C NMR properties support strong inhibition of amide resonance in these amides, which is crucial for understanding their stability and reactivity. Their thermal decomposition reactions proceed by homolysis, forming free radicals, which is significant for applications involving thermal stability (Digianantonio et al., 2011).

Chemical Properties Analysis

The oxidation and functionalization of N-hydroxyoleamide derivatives have been explored through various reactions. For instance, the selective N-hydroxylation of N-Boc protected primary amino acid esters with dioxiranes under mild conditions provides an efficient approach to synthesize N-hydroxyamino acids, highlighting the compound's reactivity towards oxidative conditions (Detomaso & Curci, 2001). Additionally, metal-free oxidative spirocyclization of hydroxymethylacrylamide with 1,3-dicarbonyl compounds offers a novel route to spirooxindoles, demonstrating the compound's versatility in forming complex molecular architectures under oxidative conditions (Wang, Guo, & Duan, 2013).

Scientific Research Applications

  • Nano-Hydroxyapatite/Polyamide Composites : A study by Wang et al. (2002) developed biomimetic composites using nano-hydroxyapatite and polyamide, which were similar to bone apatite in size, phase composition, and crystal structure. This research could be relevant in understanding the applications of N-Hydroxyoleamide in biomaterials and tissue engineering due to the similarity in the use of hydroxy compounds in biomedical applications (Wang, Li, Wei, & de Groot, 2002).

  • N-Hydroxyformamidine Derivatives : Nakamura et al. (2003) investigated N-hydroxyformamidine derivatives as potent and selective 20-HETE synthase inhibitors. This study highlights the significance of N-hydroxy compounds in developing therapeutic agents, which may also apply to N-Hydroxyoleamide (Nakamura, Sato, Kakinuma, Miyata, Taniguchi, Bando, Koda, & Kameo, 2003).

  • Oxidative Degradation of Organic Contaminants : Liu et al. (2016) used ozone/graphene oxide for degrading N, N-diethyl-m-toluamide (DEET), an emerging organic contaminant. This study might be relevant in understanding the degradation or interaction of N-Hydroxyoleamide with other substances or in environmental settings (Liu, Chen, Wu, Li, Hu, & Yang, 2016).

  • Nano-Hydroxyapatite/Polyamide Composite Scaffolds for Bone Tissue Engineering : Another study by Wang et al. (2007) prepared nano-hydroxyapatite/polyamide composite scaffolds, demonstrating good biocompatibility and potential for application in orthopedic, reconstructive, and maxillofacial surgery. This could provide insights into potential biomedical applications of N-Hydroxyoleamide (Wang, Li, Zuo, Li, Ma, & Cheng, 2007).

Safety And Hazards

The safety and hazards associated with a compound like N-Hydroxyoleamide would depend on its specific chemical properties. For example, N-Hydroxysuccinimide, a related compound, is known to cause skin irritation and serious eye damage .

Future Directions

The future directions for research on a compound like N-Hydroxyoleamide would depend on its potential applications. For example, hydrogels, which can incorporate hydroxylamine derivatives, are being explored for use in various fields, including medicine, electronics, and agriculture .

properties

IUPAC Name

(Z)-N-hydroxyoctadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXHELLMCCEDJG-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884461
Record name 9-Octadecenamide, N-hydroxy-, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyoleamide

CAS RN

10335-69-0
Record name (9Z)-N-Hydroxy-9-octadecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10335-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-9-octadecenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010335690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenamide, N-hydroxy-, (9Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenamide, N-hydroxy-, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxyoleamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Ech-Chahad, A Minassi, L Berton, G Appendino - Tetrahedron letters, 2005 - Elsevier
… Alternatively, unreacted oleic acid could be removed by chromatography on silica gel, affording N-hydroxyoleamide in 85% yield. Attempts to drive the reaction to completion failed even …
Number of citations: 56 www.sciencedirect.com
D Everly, C Anderson, S Jansone-Popova… - Aspects in mining & …, 2021 - osti.gov
Interest in Rare Earth Elements (REEs) has increased due to their distinct properties and new applications. China currently has a monopoly on rare earth production due to the lack of …
Number of citations: 1 www.osti.gov
MAPJ Hacking, H Akkus, F van Rantwijk… - Biotechnology and …, 2000 - Wiley Online Library
… (1990a) also reported that Nhydroxyoleamide could be obtained by Rh. miehei lipasecatalyzed condensation of oleic acid and hydroxylamine, which presents the option of starting a …
Number of citations: 25 onlinelibrary.wiley.com
D Han, B Wang, H Jin, H Wang, M Chen - Medicinal Chemistry Research, 2017 - Springer
A total of 26 novel oleoylethanolamide derivatives were designed, synthesized, and characterized. All synthesized targets compounds were screened for their inhibitory activities …
Number of citations: 6 link.springer.com
D Everly - 2018 - search.proquest.com
Rare earth elements have been receiving a considerable amount of attention over the last few decades because of their increasing demand and limited supply in today’s industry. …
Number of citations: 11 search.proquest.com
C Erust, MK Karacahan, T Uysal - Mineral Processing and …, 2023 - Taylor & Francis
Increasing demand for low carbon technologies and renewable energy sources requires our resources and economies to be circular. Many countries agree that the responsible …
Number of citations: 9 www.tandfonline.com
SD Fernando - 2003 - search.proquest.com
… Also, he reported that 1% N-hydroxy carboxamides (ie, N-hydroxyoleamide) acted as a lubricity enhancer and reduced engine wear. In a separate study, Malec (1980b) reported that a …
Number of citations: 1 search.proquest.com
R Mocci, LD Luca, F Delogu… - Advanced Synthesis & …, 2016 - Wiley Online Library
An operationally simple, and cost efficient conversion of carboxylic acids into hydroxamic acid derivatives via a high‐energy mechanochemical activation is presented. This ball milling …
Number of citations: 29 onlinelibrary.wiley.com
N Williams - 2018 - search.proquest.com
… dihydroxy-2.naphthamide, and N-hydroxyoleamide. Through this analysis it was determined that, to obtain the desired results, that flotation would be the rougher stage and the gravity …
Number of citations: 13 search.proquest.com
R Mocci - 2019 - iris.unica.it
In the last three decades, the general sensitivity of public opinion toward environmental problems has certainly evolved. Indeed, a higher grade of awareness about the effect on the …
Number of citations: 2 iris.unica.it

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